molecular formula C31H28O12 B093508 Proanthocyanidin CAS No. 18206-61-6

Proanthocyanidin

Cat. No. B093508
CAS RN: 18206-61-6
M. Wt: 592.5 g/mol
InChI Key: JPFCOVZKLAXXOE-XBNSMERZSA-N
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Description

Proanthocyanidins are a class of polyphenols found in many plants, such as cranberry, blueberry, and grape seeds . They are oligomeric flavonoids, many of which are oligomers of catechin and epicatechin and their gallic acid esters . They give the fruit or flowers of many plants their red, blue, or purple colors . They were first studied for their importance as plant pigments . These compounds have anti-inflammatory properties and may help prevent cancer .


Synthesis Analysis

Proanthocyanidins are an important and widely spread class of natural products with various bioactivities . The analytical evaluation of oligomeric and polymeric proanthocyanidins in complex extracts is still challenging, due to the complexity of structures . The study of PA biosynthesis has been active for decades, and progress has been drastically accelerated since the discovery of key enzymes such as Anthocyanidin Reductase (ANR), Leucoanthocyanidin Reductase (LAR), and key transcription factors .


Chemical Reactions Analysis

Proanthocyanidins (PAC) are an important and widely spread class of natural products with various bioactivities . The analytical evaluation of oligomeric and polymeric proanthocyanidins in complex extracts is still challenging, due to the complexity of structures .


Physical And Chemical Properties Analysis

The oligomeric proanthocyanidin is easily soluble in polar solvents such as water, alcohol, ketone, glacial acetic acid and ethyl acetate, and is insoluble in weak polar solvents such as petroleum ether, chloroform and benzene .

Scientific Research Applications

  • Proanthocyanidins exhibit inhibitory effects on tyrosinase activity, suggesting potential applications in food and medicine industries, especially in products targeting pigmentation issues (Chai et al., 2017).

  • These compounds have been identified as effective tyrosinase inhibitors, potentially useful in pharmaceutical, insecticides, and preservative fields (Chai et al., 2017).

  • In dentistry, proanthocyanidin has shown to improve shear bond strength at the composite resin-dentin interface, indicating potential for enhancing dental restorations (Khalid et al., 2020).

  • Proanthocyanidins possess various pharmacological properties, such as antioxidant, anticancer, antidiabetic, neuroprotective, and antimicrobial effects, suggesting broad applications in healthcare and nutrition (Rauf et al., 2019).

  • Their unique biochemical properties and therapeutic potential in cancer chemoprevention, anti-inflammatory, anti-diabetic effects, and antimicrobial activity present promising opportunities in medicine and agriculture (Xu et al., 2012).

  • Proanthocyanidins exhibit strong antioxidative activities, which have shown potential in preventing diseases related to reactive oxygen species, such as atherosclerosis, gastric ulcer, and diabetes (Ariga, 2004).

  • Their effects on nutrient absorption and digestive enzyme activity in mice demonstrate potential implications in nutrition and dietary supplementation (Zhong et al., 2018).

  • Proanthocyanidins' involvement in lipid metabolism and aging-associated diseases provides a basis for their use in managing these conditions (Nie & Stürzenbaum, 2019).

  • Their antioxidant activity and potential roles in improving vascular health, modulating inflammation, and cancer processes underline their significance in health and disease management (Beecher, 2004).

  • Proanthocyanidins' antioxidative, anti-inflammatory, immunomodulatory, and antitumor activities, particularly in oxidative stress-related diseases, highlight their therapeutic potential (Yang et al., 2018).

Future Directions

Our increasing understanding of PA biosynthesis in various plant species has led to a new set of compelling open questions, suggesting future research directions to gain a more comprehensive understanding of PA biosynthesis .

properties

IUPAC Name

(3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3/t22-,26-,27-,28?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFCOVZKLAXXOE-XBNSMERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1O)C2[C@@H](CC3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H]([C@H](OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proanthocyanidin

CAS RN

18206-61-6
Record name Proanthocyanidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018206616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, 2'-(3,5-dihydroxy-4-methoxyphenyl)-3,3',4,4'-tetrahydro-2-(4-hydroxyphenyl)-, (2R,2'R,3R,3'R,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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